Cas no 1554518-35-2 (4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine)

4-(1-Methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core linked to a methyl-substituted imidazole moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. Its dual heterocyclic framework enhances binding affinity in biologically active molecules, particularly in kinase inhibitors and antimicrobial agents. The presence of the amine group at the 2-position of the thiazole ring allows for further functionalization, enabling diverse derivatization for structure-activity studies. The compound exhibits good stability under standard conditions, facilitating its use in synthetic applications. Its well-defined molecular architecture supports precise targeting in drug discovery and development.
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine structure
1554518-35-2 structure
Product Name:4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine
CAS No:1554518-35-2
MF:C7H8N4S
MW:180.230218887329
CID:6378143
PubChem ID:83967514
Update Time:2025-10-05

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine
    • 1554518-35-2
    • EN300-1828930
    • Inchi: 1S/C7H8N4S/c1-11-4-9-2-6(11)5-3-12-7(8)10-5/h2-4H,1H3,(H2,8,10)
    • InChI Key: HAUQPQKYPIZTKH-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1=CN=CN1C

Computed Properties

  • Exact Mass: 180.04696745g/mol
  • Monoisotopic Mass: 180.04696745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 85Ų

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Additional information on 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine

Introduction to 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine (CAS No. 1554518-35-2)

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine, also known by its CAS number 1554518-35-2, is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are heterocyclic compounds with a wide range of biological activities. The unique structural features of 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine make it a promising candidate for various therapeutic applications, particularly in the treatment of neurological disorders and cancer.

The chemical structure of 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine consists of a thiazole ring fused with an imidazole moiety, both of which are known for their bioactive properties. The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom, while the imidazole ring is a five-membered heterocycle with two nitrogen atoms. The presence of these functional groups imparts the compound with specific chemical and biological characteristics that are crucial for its potential therapeutic effects.

In recent years, there has been a growing body of research focused on the pharmacological properties of thiazole derivatives. Studies have shown that compounds like 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine exhibit potent anti-inflammatory, antioxidant, and neuroprotective activities. These properties make it a valuable candidate for the development of new drugs targeting various diseases.

One of the key areas of interest in the study of 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine is its potential as an anti-cancer agent. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the modulation of signaling pathways that are critical for cancer cell survival and proliferation.

Beyond its anti-cancer properties, 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine has also shown promise in the treatment of neurological disorders. Research has indicated that this compound can protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines.

The synthesis of 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine involves several well-established chemical reactions. Typically, the synthesis begins with the formation of the thiazole ring through a condensation reaction between a thiourea derivative and an appropriate aldehyde or ketone. The imidazole moiety is then introduced via a substitution reaction or by coupling with an imidazole-containing reagent. The final step involves the functionalization of the amine group to achieve the desired chemical structure.

The physicochemical properties of 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine, such as its solubility, stability, and bioavailability, are critical factors that influence its pharmaceutical development. Researchers have optimized these properties through various strategies, including salt formation and prodrug design, to enhance its therapeutic efficacy and reduce potential side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine in human subjects. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetics. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, 4-(1-methyl-1H-imidazol-5-y l)-1,3-thiazol - 2 - amine (CAS No . 1 5 5 4 5 8 - 3 5 - 2) is a promising compound with diverse biological activities that make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Its unique structural features and pharmacological properties offer significant potential for addressing unmet medical needs in various therapeutic areas.

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